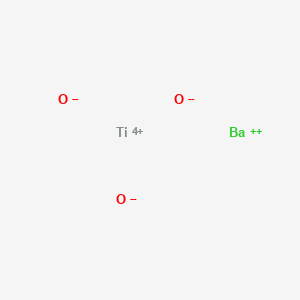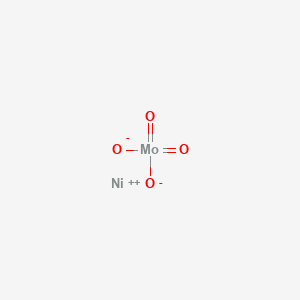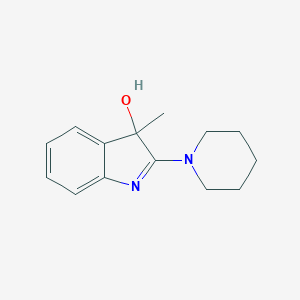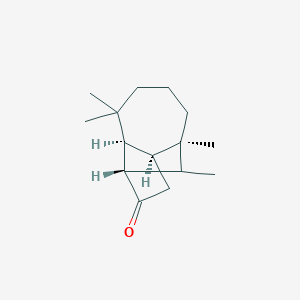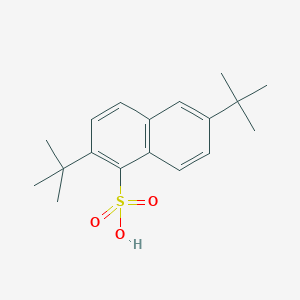
Dibunate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibunate is a chemical compound that has been studied extensively in the field of scientific research. It is known for its unique properties and has been used in various applications.
Applications De Recherche Scientifique
Antitussive Properties
- Study Overview : Ethyl dibunate, a derivative of dibunate, has been explored for its potential antitussive effects. Initial studies in animals and preliminary human trials suggested a possible benefit in suppressing cough.
- Findings : However, a detailed study on patients with chronic cough due to conditions like chronic bronchitis and obstructive emphysema showed that ethyl dibunate did not demonstrate significant antitussive properties (Sevelius & Colmore, 1967).
Metabolism and Excretion
- Study Overview : The metabolism and excretion pathways of ethyl dibunate, another derivative of dibunate, were investigated in rats and dogs.
- Findings : This research found that ethyl dibunate is absorbed slowly from the gastrointestinal tracts of both rats and dogs. The hepatobiliary system plays a crucial role in its excretion, primarily through feces, and suggests an enterohepatic cycle in rats. Additionally, it was observed that a significant portion of the drug accumulates in fat-containing tissues (Megel et al., 1966).
Impact on Soil Microbiome (Related Compound)
- Study Overview : Research involving dibutyl phthalate (DBP), a compound structurally related to dibunate, assessed its impact on the microbiome and functions of black soils.
- Findings : DBP contamination was found to reduce the richness and diversity of bacterial and fungal communities in the soil. This alteration in the microbial ecosystem suggests significant ecological implications, highlighting the potential environmental impact of related compounds like dibunate (Wang et al., 2016).
Propriétés
Numéro CAS |
14992-58-6 |
|---|---|
Nom du produit |
Dibunate |
Formule moléculaire |
C18H24O3S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2,6-ditert-butylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C18H24O3S/c1-17(2,3)13-8-9-14-12(11-13)7-10-15(18(4,5)6)16(14)22(19,20)21/h7-11H,1-6H3,(H,19,20,21) |
Clé InChI |
WBEBQCINXJDZCX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O |
Autres numéros CAS |
14992-58-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



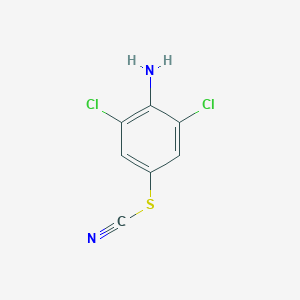
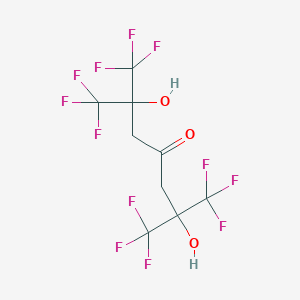
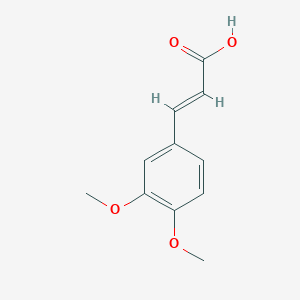
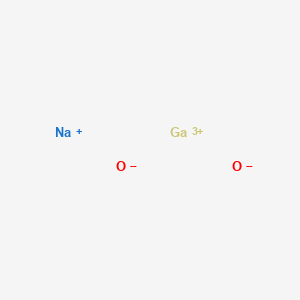
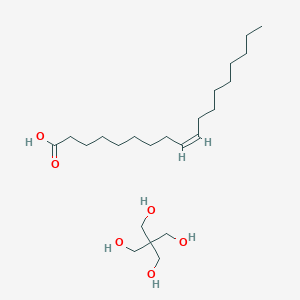
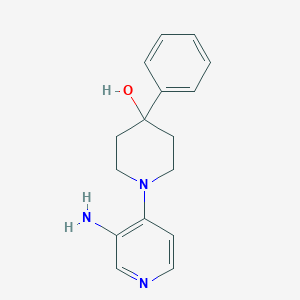
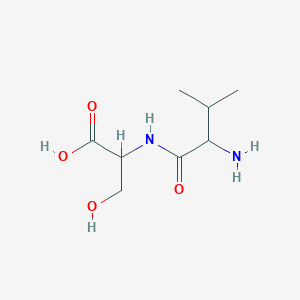
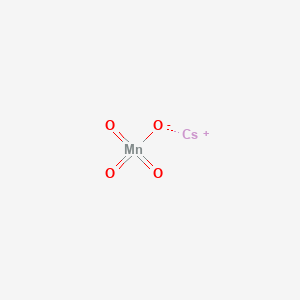
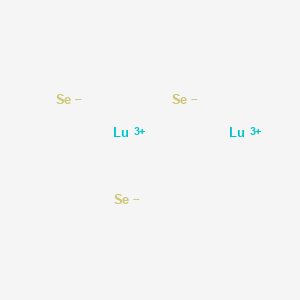
![(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B83909.png)
